Antimicrobial Selectivity: C. albicans vs. Bacterial Strains
In a comparative antimicrobial evaluation of 23 1,5-benzothiazepine derivatives, the unsubstituted 2-phenyl-1,5-benzothiazepin-4(5H)-one core demonstrated a distinct selectivity hierarchy that differed markedly from substituted analogs [1]. The compound exhibited differential susceptibility across test organisms, with activity potency ordered as Candida albicans > Staphylococcus epidermidis > Staphylococcus aureus > Escherichia coli [1]. This selectivity fingerprint is characteristic of the unadorned scaffold and provides a baseline reference against which substituent-driven potency gains or selectivity shifts can be quantitatively measured [1].
| Evidence Dimension | Antimicrobial susceptibility gradient (organism-specific activity ranking) |
|---|---|
| Target Compound Data | C. albicans > S. epidermidis > S. aureus > E. coli (relative activity order) |
| Comparator Or Baseline | Compound 2e (substituted derivative): Greatest overall antimicrobial activity in series; substituents in phenyl rings significantly altered activity profile [1] |
| Quantified Difference | Baseline unsubstituted scaffold serves as reference point; substituted derivatives (e.g., 2e) exhibit markedly enhanced potency and/or altered organism selectivity [1] |
| Conditions | Disc diffusion and minimum inhibitory concentration (MIC) assays; 1,5-benzothiazepine derivatives (23 compounds total) [1] |
Why This Matters
Establishes the unsubstituted core as an essential baseline comparator for SAR studies quantifying the antimicrobial contribution of specific substituent modifications.
- [1] Wang L, Zhang P, Zhang X, Zhang Y, Li Y, Wang Y. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. Eur J Med Chem. 2009;44(7):2815-2821. doi:10.1016/j.ejmech.2008.12.021 View Source
